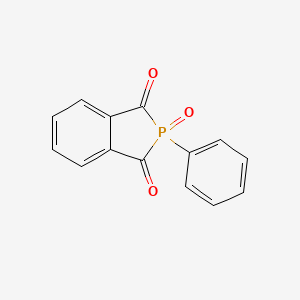
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione is a heterocyclic compound containing phosphorus It is characterized by a fused ring system that includes both aromatic and phosphorane components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylphosphonic dichloride with an aromatic amine, followed by cyclization in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione involves its interaction with molecular targets through its phosphorus atom and aromatic ring. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific application. The pathways involved may include coordination chemistry, redox reactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphine oxide: Similar in structure but lacks the fused ring system.
Phosphindole derivatives: Compounds with similar ring systems but different substituents.
Phosphorane derivatives: Compounds with similar phosphorus-containing moieties but different overall structures.
Uniqueness
2-Phenyl-1H-2lambda~5~-isophosphindole-1,2,3(2H)-trione is unique due to its combination of an aromatic ring and a phosphorus-containing ring system
Properties
CAS No. |
117421-97-3 |
|---|---|
Molecular Formula |
C14H9O3P |
Molecular Weight |
256.19 g/mol |
IUPAC Name |
2-oxo-2-phenylisophosphindole-1,3-dione |
InChI |
InChI=1S/C14H9O3P/c15-13-11-8-4-5-9-12(11)14(16)18(13,17)10-6-2-1-3-7-10/h1-9H |
InChI Key |
ZSLHAHFZEBPOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















